Acetamide, N-(2-acetylphenyl)-N-phenyl-
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Overview
Description
Acetamide, N-(2-acetylphenyl)-N-phenyl- is an organic compound with the molecular formula C16H15NO2 It is a derivative of acetamide, where the hydrogen atoms are replaced by phenyl and acetylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-acetylphenyl)-N-phenyl- typically involves the reaction of acetanilide with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-acetylphenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Acetamide, N-(2-acetylphenyl)-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-acetylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)acetamide
- N-(2-methylphenyl)acetamide
- N-(2-chlorophenyl)acetamide
Uniqueness
Acetamide, N-(2-acetylphenyl)-N-phenyl- is unique due to the presence of both phenyl and acetylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62123-41-5 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)15-10-6-7-11-16(15)17(13(2)19)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
WIXQDLZPMCICTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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